molecular formula C12H13N3OS B3447312 2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B3447312
M. Wt: 247.32 g/mol
InChI Key: PXCLNKBNRLHPQH-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a phenyl group and at position 2 with a 2-methylpropanamide moiety. The thiadiazole ring, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(2)10(16)13-12-15-14-11(17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLNKBNRLHPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-bromo-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Thiadiazole Substituent (Position 5) Amide Substituent Biological Activity/Application Key Findings/References
This compound Phenyl 2-methylpropanamide Not explicitly reported; inferred enzyme modulation Structural scaffold for drug design
Litronesib (LY2523355) Complex substituents (dimethylpropanoyl, ethylaminoethylsulfonylamino) 2,2-dimethylpropanamide Kinesin spindle protein (KSP) inhibitor Phase I trial: 5 mg/m²/day dose showed no tumor response
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Oxadiazole ring (replaces thiadiazole) 2-aminopropanamide HDAC inhibition, anticancer (MCF-7, MDA-MB-231 cells) Higher inhibitory activity vs. thiadiazole analogs
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Phenyl Chloroacetamide Fungitoxicity (inferred from metal complexes) Enhanced reactivity due to electron-withdrawing Cl
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide 4-tert-butylphenyl Propanamide Not reported; enhanced lipophilicity Potential for improved membrane permeability
2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide Sulfamoyl 2-methylpropanamide Carbonic anhydrase II inhibition Co-crystallized with enzyme (PDB: 7JNW)

Key Comparative Insights

Heterocycle Core Modifications

  • Thiadiazole vs. Oxadiazole : Replacement of sulfur with oxygen in the oxadiazole derivative () enhances hydrogen-bonding capacity, improving HDAC inhibition (IC₅₀ ~ nM range) compared to thiadiazole analogs .
  • Sulfur vs. Sulfamoyl : The sulfamoyl group in 2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide facilitates strong interactions with carbonic anhydrase II, as seen in crystallographic studies, whereas the phenyl group may prioritize hydrophobic interactions .

Substituent Effects on Bioactivity

  • Amide Group Variations: The 2-methylpropanamide group in the target compound likely enhances metabolic stability compared to simpler acetamide derivatives (e.g., 2-chloroacetamide in ). Litronesib’s bulky dimethylpropanoyl and ethylaminoethylsulfonylamino substituents contribute to its KSP inhibitory activity but may reduce bioavailability due to increased molecular weight .
  • The nitro group in 2-methyl-N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide () introduces electron-withdrawing effects, possibly enhancing reactivity in electrophilic environments.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Functional Groups
This compound 275.35 ~2.5 ~0.1 (DMSO) Thiadiazole, phenyl, amide
Litronesib 517.66 ~3.8 <0.01 (aqueous) Sulfonamide, tertiary amine
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide 276.30 ~1.9 ~1.2 (PBS) Oxadiazole, primary amine
2-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide 274.33 ~1.2 ~5.0 (aqueous) Sulfamoyl, amide
  • Lipophilicity : The phenyl group in the target compound increases logP compared to sulfamoyl derivatives, favoring membrane penetration but risking off-target binding.
  • Solubility: Sulfamoyl and amino groups improve aqueous solubility, critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
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2-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

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